Succinate/succinate receptor antagonist 1
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Overview
Description
Succinate/succinate receptor antagonist 1 is a compound that interrupts succinate signaling in various tissues, including gingival tissue. It inhibits the activation of succinate receptor 1, which is a G protein-coupled receptor involved in various physiological and pathological processes . This compound has shown potential in treating periodontal disease by blocking succinate signals .
Preparation Methods
The preparation of succinate/succinate receptor antagonist 1 involves several steps:
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions involving the use of dimethyl sulfoxide, polyethylene glycol 300, and Tween 80.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Succinate/succinate receptor antagonist 1 undergoes various chemical reactions:
Types of Reactions: The compound primarily undergoes substitution reactions due to the presence of reactive functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include dimethyl sulfoxide, polyethylene glycol 300, and Tween 80.
Major Products Formed: The major products formed from these reactions include the final this compound compound, which is used for therapeutic purposes.
Scientific Research Applications
Succinate/succinate receptor antagonist 1 has several scientific research applications:
Chemistry: In chemistry, this compound is used to study the mechanisms of succinate signaling and its inhibition.
Mechanism of Action
The mechanism of action of succinate/succinate receptor antagonist 1 involves the inhibition of succinate receptor 1:
Comparison with Similar Compounds
Succinate/succinate receptor antagonist 1 can be compared with other similar compounds:
Properties
Molecular Formula |
C17H15N3O |
---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
N-methyl-2-[4-(1,8-naphthyridin-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C17H15N3O/c1-18-16(21)11-12-4-6-13(7-5-12)15-9-8-14-3-2-10-19-17(14)20-15/h2-10H,11H2,1H3,(H,18,21) |
InChI Key |
CNTLNLSLKYIFRS-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C=C2 |
Origin of Product |
United States |
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